1-(cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide
Description
1-(Cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide is an organic compound that features a piperidine ring substituted with a cyclohexenylmethyl group and a carboxamide group
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-2,11-12H,3-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJILWIFEBKFTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCC=CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine using a molybdenum disulfide catalyst.
Introduction of the Cyclohexenylmethyl Group: The cyclohexenylmethyl group can be introduced through a [3+3] cycloaddition reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amine and a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cycloaddition reactions, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the cyclohexenylmethyl and carboxamide groups.
Cyclohexylpiperidine: Similar structure but lacks the carboxamide group.
N-Substituted Piperidines: Compounds with various substituents on the piperidine nitrogen.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclohexenylmethyl and carboxamide groups enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
